molecular formula C18H18N4O3S B2519902 5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2034421-38-8

5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2519902
CAS No.: 2034421-38-8
M. Wt: 370.43
InChI Key: HOXMBVRSUUSHGP-UHFFFAOYSA-N
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Description

5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocycles, such as oxadiazole and oxazole, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Synthesis of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide or nitrile.

    Coupling of the heterocycles: The oxadiazole and oxazole rings are then coupled through a suitable linker, such as a methylene bridge, using a base-catalyzed reaction.

    Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thianyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or oxazole rings, potentially opening these rings to form simpler structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ring-opened products, simpler amides or alcohols.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit biological activity against various targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Materials Science: The compound’s unique electronic properties could be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole-3-carboxamide: Lacks the oxazole ring and thianyl group, potentially resulting in different biological activity.

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks the oxadiazole and thianyl group, which may affect its chemical reactivity and applications.

    N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide: Lacks the phenyl group, which could influence its overall stability and interaction with biological targets.

Uniqueness

The combination of the oxadiazole, oxazole, and thianyl groups in 5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide makes it unique among similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(14-10-15(24-21-14)12-4-2-1-3-5-12)19-11-16-20-17(22-25-16)13-6-8-26-9-7-13/h1-5,10,13H,6-9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXMBVRSUUSHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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